molecular formula C19H24FN3O3 B7456012 Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate

Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate

Cat. No.: B7456012
M. Wt: 361.4 g/mol
InChI Key: RDMMHWHWEGDEOE-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate, also known as EF-3, is a synthetic compound that has drawn attention in the field of medicinal chemistry due to its potential as an anticancer agent. EF-3 belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate is not fully understood. However, it is believed that this compound targets the DNA of cancer cells, causing damage and ultimately leading to cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells. This compound has also been shown to induce cell cycle arrest, preventing cancer cells from dividing and growing. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has several advantages as a potential anticancer agent. It exhibits cytotoxic activity against a range of cancer cell lines and has been shown to induce apoptosis in cancer cells. This compound also has low toxicity towards normal cells, making it a promising candidate for further development. However, there are also limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to optimize its efficacy.

Future Directions

There are several future directions for research on Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate. One potential area of investigation is the use of this compound in combination with other anticancer agents. Studies have shown that this compound exhibits synergistic effects when combined with certain chemotherapy drugs. Another area of research is the development of this compound analogs with improved solubility and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate involves a multistep reaction sequence that starts with the condensation of 4-chloroquinoline-3-carboxylic acid with morpholine in the presence of a base. The resulting intermediate is then reacted with 3-bromopropylamine to yield the desired product. The final step involves the esterification of this compound with ethanol to form the ethyl ester.

Scientific Research Applications

Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has been the subject of several scientific studies that have investigated its potential as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

ethyl 6-fluoro-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-2-26-19(24)16-13-22-17-5-4-14(20)12-15(17)18(16)21-6-3-7-23-8-10-25-11-9-23/h4-5,12-13H,2-3,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMMHWHWEGDEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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